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Compound of Interest

Compound Name: 1-Benzofuran-3-carboxylic acid

Cat. No.: B1269828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry,

demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial

properties.[1][2][3][4] Modifications at the C-3 position, particularly the introduction of a

carboxylic acid moiety and its derivatives, have been a fertile ground for the development of

potent therapeutic agents. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of 1-benzofuran-3-carboxylic acid derivatives, supported by experimental

data and detailed methodologies, to aid in the rational design of novel drug candidates.

Anticancer Activity: Targeting Carbonic Anhydrases
and Inducing Apoptosis
Recent studies have highlighted the potential of 1-benzofuran-3-carboxylic acid derivatives

as potent inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA

IX and XII, and as effective antiproliferative agents against breast cancer cell lines.[5][6]

Comparative Analysis of Inhibitory and Antiproliferative
Activities
A series of novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric

acid moieties linked to a 2-methylbenzofuran or 5-bromobenzofuran core via an ureido linker
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have been synthesized and evaluated for their biological activity. The key findings from these

studies are summarized in the tables below.

Compo
und ID

Benzofu
ran
Scaffold

Linker
Acid
Moiety

hCA I
K_I (μM)

hCA II
K_I (μM)

hCA IX
K_I (μM)

hCA XII
K_I (μM)

9b 2-methyl Ureido

m-

benzoic

acid

64.7 42.5 0.91 2.2

9e 5-bromo Ureido

m-

benzoic

acid

> 100 37.5 0.79 2.3

9f 5-bromo Ureido

p-

benzoic

acid

4.5 26.5 0.56 1.6

11a 2-methyl Ureido
Hippuric

acid
52.3 49.2 35.7 2.7

11b 5-bromo Ureido
Hippuric

acid
> 100 85.3 19.0 10.1

Data sourced from Abdelrahman et al., 2020.[6][7][8]
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Compound ID Cell Line IC50 (μM)

9b MCF-7 15.3 ± 1.5

MDA-MB-231 10.2 ± 1.1

9e MCF-7 5.8 ± 0.6

MDA-MB-231 2.52 ± 0.39

9f MCF-7 12.1 ± 1.2

MDA-MB-231 8.9 ± 0.9

Doxorubicin MCF-7 1.8 ± 0.2

MDA-MB-231 2.36 ± 0.2

Data sourced from Abdelrahman et al., 2020.[6][8][9]

Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the anticancer activity of these 1-benzofuran-3-
carboxylic acid derivatives:

Impact of the Acid Moiety: Derivatives with a benzoic acid moiety (compounds 9a-f)

consistently showed more potent inhibition of the cancer-associated hCA IX isoform

compared to those with a hippuric acid moiety (compounds 11a,b).[8]

Substitution on the Benzofuran Ring: The presence of a 5-bromo substituent on the

benzofuran ring, as in compounds 9e and 9f, generally led to enhanced inhibitory activity

against hCA IX and potent antiproliferative effects, particularly against the MDA-MB-231

breast cancer cell line.[6][8][9]

Isomeric Position of the Benzoic Acid: Among the benzoic acid derivatives, the meta and

para isomers (compounds 9b, 9e, and 9f) were found to be the most potent submicromolar

inhibitors of hCA IX.[6][8]

Selective Inhibition: Notably, these compounds displayed a selective inhibitory profile against

the cancer-related hCA IX and XII isoforms over the off-target cytosolic isoforms hCA I and II.
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[6][8]

The following diagram illustrates the key structural features influencing the anticancer activity of

these derivatives.
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Caption: Key structural determinants for the anticancer activity of 1-benzofuran-3-carboxylic
acid derivatives.

Antimicrobial Activity
Halogenated derivatives of 1-benzofuran-3-carboxylic acid have demonstrated notable

antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.

Comparative Analysis of Antimicrobial Activity
A study on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic
acid revealed their potential as antimicrobial agents.
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Compo
und ID

R1 R2 R3

Staphyl
ococcu
s
aureus
MIC
(μg/mL)

Bacillus
subtilis
MIC
(μg/mL)

Candida
albicans
MIC
(μg/mL)

Candida
parapsil
osis
MIC
(μg/mL)

III Br H Br 50 100 100 >200

IV Br Br Br 100 200 >200 >200

VI Cl Cl Cl 100 100 100 100

Data sourced from a study on the synthesis and antimicrobial evaluation of 3-

benzofurancarboxylic acid derivatives.[10]

Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these derivatives appears to be influenced by the nature and

position of the halogen substituents:

Halogenation: The introduction of bromine and chlorine atoms to the benzofuran ring and the

acetyl group at C6 is crucial for the observed antimicrobial activity.

Activity Spectrum: The tested compounds were more effective against Gram-positive

bacteria (Staphylococcus aureus and Bacillus subtilis) than Gram-negative bacteria.

Antifungal Potential: Compounds III and VI also exhibited antifungal activity against Candida

species.[10]

The following workflow outlines the general process for evaluating the antimicrobial activity of

these compounds.
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Caption: General workflow for the synthesis and antimicrobial evaluation of 1-benzofuran-3-
carboxylic acid derivatives.

Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII is

determined using a stopped-flow instrument for measuring CO2 hydration activity. The assay
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monitors the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are

calculated from the dose-response curves. The method relies on the change in pH, monitored

by a colorimetric indicator, as the reaction proceeds.

In Vitro Antiproliferative Assay (SRB Assay)
The antiproliferative activity of the compounds against human cancer cell lines (e.g., MCF-7

and MDA-MB-231) is typically evaluated using the sulforhodamine B (SRB) colorimetric assay.

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48-72 hours).

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with SRB dye.

Measurement: The bound dye is solubilized, and the absorbance is measured at a specific

wavelength (e.g., 515 nm) to determine cell viability. The IC50 value, the concentration of the

compound that inhibits cell growth by 50%, is then calculated.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains

is determined using the broth microdilution method in 96-well microtiter plates.

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is

standardized to a specific concentration.

Serial Dilutions: The test compounds are serially diluted in the appropriate growth medium in

the wells of a microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

microbial growth.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism.[10]

Conclusion
Derivatives of 1-benzofuran-3-carboxylic acid represent a versatile and promising scaffold for

the development of new therapeutic agents. The structure-activity relationship studies reveal

that strategic modifications, such as the introduction of specific acid moieties and halogen

substituents, can significantly enhance their anticancer and antimicrobial activities. The data

and protocols presented in this guide offer a valuable resource for researchers in the field,

facilitating the rational design and development of next-generation 1-benzofuran-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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